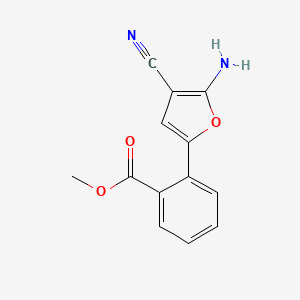

Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate

Description

Structure and Properties: Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate (CAS: 1261268-86-3) is a benzoate ester derivative featuring a furan ring substituted with amino (-NH₂) and cyano (-CN) groups at the 5- and 4-positions, respectively. Its molecular formula is C₁₃H₁₀N₂O₃, with a monoisotopic mass of 242.069 g/mol and an average mass of 242.234 g/mol . The compound is structurally characterized by:

- A methyl ester group at the para position of the benzene ring.

- A 2-furyl moiety linked to the benzene ring, functionalized with electron-withdrawing (cyano) and electron-donating (amino) groups.

Properties

IUPAC Name |

methyl 2-(5-amino-4-cyanofuran-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-17-13(16)10-5-3-2-4-9(10)11-6-8(7-14)12(15)18-11/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLMHAHBMJHNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC(=C(O2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate exhibit anticancer properties. For instance, derivatives containing the furan ring have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential.

Analgesic Properties

Some derivatives of Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate have been investigated for their analgesic effects. Preliminary studies suggest that these compounds may modulate pain pathways, potentially offering new avenues for pain management therapies. The analgesic activity is believed to be linked to their ability to interact with specific receptors involved in pain signaling.

Mutagenicity Testing

The Ames test is commonly employed to assess the mutagenic potential of chemical compounds. Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate has been subjected to mutagenicity testing, which helps evaluate its safety profile for pharmaceutical applications. Understanding its mutagenic potential is crucial for regulatory compliance and risk assessment in drug development .

Inhibition of Specific Enzymes

Recent studies have explored the role of Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate as an inhibitor of certain enzymes implicated in disease pathways, such as ATAD2 (ATPase family AAA domain-containing protein 2). This inhibition could lead to therapeutic applications in conditions where these enzymes play a critical role, including cancer and neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate derivatives inhibited the growth of specific cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that further development could lead to effective anticancer agents.

Case Study 2: Analgesic Mechanism Exploration

In another investigation, researchers evaluated the analgesic properties of this compound through behavioral assays in animal models. The results indicated significant pain relief comparable to standard analgesics, providing a basis for further exploration into its use as a novel pain management therapy.

Comparison with Similar Compounds

Structural Analogues: Quinoline-Based Benzoate Esters

describes a series of methyl benzoate derivatives with quinoline-piperazine-carbonyl substituents. These compounds (C1–C7) share a benzoate ester backbone but differ in their aromatic and heterocyclic substituents. Key comparisons include:

Key Observations :

- Synthetic Complexity: Quinoline derivatives require multi-step synthesis (e.g., piperazine coupling), whereas furan-based compounds may involve simpler cyclization or substitution reactions.

Nitrofuran Derivatives: Carcinogenicity vs. Functionalization

–6 highlights carcinogenic nitrofuran derivatives, such as N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide, which induce bladder and renal carcinomas in rats . In contrast, Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate lacks the nitro (-NO₂) group, a key carcinogenic moiety in nitrofurans.

Implications :

- The replacement of -NO₂ with -NH₂ and -CN likely reduces genotoxicity, as amino/cyano groups are less prone to forming reactive intermediates.

- The cyano group may confer metabolic stability, similar to nitriles in pharmaceuticals .

Functionalized Furan Derivatives: Substituent Effects

–4 describes 5-nitrofurans with hydrazine or thiazole moieties, which exhibit organ-specific carcinogenicity. For example:

- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide : Induces mammary and intestinal tumors .

- 2-Hydrazino-4-(5-nitro-2-furyl)thiazole: Causes mammary carcinomas .

In contrast, the target compound’s furan lacks nitro and thiazole groups, suggesting divergent biological pathways. The amino and cyano substituents may instead enable applications in drug design (e.g., kinase inhibitors), leveraging hydrogen-bonding and π-stacking interactions.

Biological Activity

Methyl 2-(5-amino-4-cyano-2-furyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on enzyme interactions, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 2-(5-amino-4-cyano-2-furyl)benzoate has the molecular formula and a molecular weight of 242.23 g/mol. The compound features a benzoate moiety linked to a 5-amino-4-cyano-2-furyl group, which is crucial for its biological activity. The positioning of the amino and cyano groups enhances its reactivity and interaction with biological targets.

The biological activity of methyl 2-(5-amino-4-cyano-2-furyl)benzoate primarily involves its interaction with specific enzymes and receptors. The amino and cyano groups are pivotal in binding to these targets, which can lead to either inhibition or activation of various biological pathways. The furan ring contributes to the compound's stability and bioavailability, making it a suitable candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-(5-amino-4-cyano-2-furyl)benzoate. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have been reported to exhibit minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens such as E. coli and C. albicans .

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0195 |

Enzyme Inhibition

Methyl 2-(5-amino-4-cyano-2-furyl)benzoate has been studied for its potential as an enzyme inhibitor. The compound's interaction with various enzymes can modulate metabolic pathways, which is essential for developing therapeutic agents targeting specific diseases.

Case Studies

- Anticancer Potential : In a study focused on identifying novel anticancer compounds, derivatives of methyl 2-(5-amino-4-cyano-2-furyl)benzoate were screened for their ability to inhibit cancer cell proliferation in multicellular spheroids . Results indicated that modifications in the structure could enhance efficacy against certain cancer cell lines.

- Antimicrobial Efficacy : A comparative study involving various substituted benzoates found that methyl 2-(5-amino-4-cyano-2-furyl)benzoate exhibited superior antimicrobial activity compared to its analogs, suggesting that the specific arrangement of functional groups plays a critical role in its effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.